N-desmethyl Netupitant D6
CAS No.:
Cat. No.: VC0206864
Molecular Formula: C₂₉H₂₄D₆F₆N₄O
Molecular Weight: 570.6
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₉H₂₄D₆F₆N₄O |
---|---|
Molecular Weight | 570.6 |
Introduction
N-desmethyl Netupitant D6 is a specialized research compound utilized primarily as a reference standard in analytical studies involving Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. Netupitant itself is clinically employed for managing chemotherapy-induced nausea and vomiting, making its metabolites significant subjects of research interest. The "D6" in the compound's name refers to the six deuterium atoms incorporated into the molecule, which replace specific hydrogen atoms in the original N-desmethyl Netupitant structure .
Deuterium labeling represents a critical analytical technique in pharmaceutical research, as it creates compounds with nearly identical chemical behavior to their non-labeled counterparts while being distinguishable through mass spectrometry. This property makes N-desmethyl Netupitant D6 particularly valuable for quantitative analyses in complex biological matrices where precise metabolite tracking is essential .
Chemical Properties and Structure
N-desmethyl Netupitant D6 exhibits specific physicochemical characteristics that make it suitable for analytical applications. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 2070015-21-1 |
Molecular Formula | C29H24D6F6N4O |
Molecular Weight | 570.60 g/mol |
Physical State | Solid powder |
Solubility | Soluble in DMSO |
Purity | ≥98% (typical specification) |
Storage Temperature | -20°C (recommended) |
Shelf Life | ≥12 months (when properly stored) |
The chemical structure of N-desmethyl Netupitant D6 features six deuterium atoms strategically positioned to replace hydrogen atoms in two methyl groups of the original compound. The IUPAC name for this compound is 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]-2-(trideuteriomethyl)propanamide . This structure maintains the core functional elements of Netupitant while incorporating the deuterium atoms necessary for its analytical applications.
The compound contains several key structural components, including:
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Bis(trifluoromethyl)phenyl group that contributes to its receptor binding properties
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Piperazinyl-pyridine moiety that is essential for its pharmacological activity
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Six deuterium atoms that provide the isotopic labeling necessary for mass spectrometric analysis
Synthesis and Manufacturing
The synthesis of N-desmethyl Netupitant D6 employs standard organic synthesis techniques, with particular attention to the incorporation of deuterium-labeled precursors. The manufacturing process typically begins with the synthesis of N-desmethyl Netupitant, followed by strategic deuterium incorporation at specific positions.
Applications in Research
Pharmacokinetic Studies
N-desmethyl Netupitant D6 serves as an essential internal standard for quantitative analysis in pharmacokinetic studies of Netupitant. The incorporation of deuterium atoms creates a compound that behaves nearly identically to N-desmethyl Netupitant in biological systems but can be distinguished through mass spectrometric detection . This property makes it invaluable for:
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Quantifying Netupitant and its metabolites in biological fluids
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Developing and validating bioanalytical methods
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Tracking metabolic conversions in vivo
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Establishing pharmacokinetic parameters such as half-life, volume of distribution, and clearance rates
The use of N-desmethyl Netupitant D6 in these studies allows researchers to accurately differentiate between endogenous compounds and the administered drug, providing more reliable data for pharmaceutical development and regulatory submissions.
Metabolic Pathway Investigations
Another critical application of N-desmethyl Netupitant D6 is in elucidating the metabolic pathways of Netupitant. By serving as a stable isotope-labeled reference standard, this compound helps researchers:
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Map the metabolic transformations of Netupitant in various biological systems
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Identify metabolic enzymes involved in its biotransformation
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Study potential drug-drug interactions at the metabolic level
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Investigate interspecies differences in metabolism, which is crucial for translational research
These insights are essential for understanding the pharmacokinetic profile of Netupitant and optimizing dosing regimens, particularly in patients with altered metabolic functions or those taking multiple medications concurrently.
Storage Condition | Recommendation | Stability Period |
---|---|---|
Solid form | -20°C, protected from light | ≥12 months |
Stock solution in DMSO | -80°C | 6 months |
Stock solution in DMSO | -20°C | 1 month |
Working solutions | 0-4°C | ≤1 month |
To enhance solubility during preparation, it is recommended to heat the container to approximately 37°C and use ultrasonic agitation. After preparation, solutions should be stored in separate aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability .
The handling of this compound should follow standard laboratory safety procedures for chemical compounds, including the use of appropriate personal protective equipment and proper waste disposal protocols.
Stock Solution Preparation
Precise preparation of stock solutions is essential for accurate analytical work with N-desmethyl Netupitant D6. The following table provides guidance for preparing solutions of various concentrations:
Desired Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
---|---|---|---|
1 mM | 1.7525 mL | 8.7627 mL | 17.5254 mL |
5 mM | 0.3505 mL | 1.7525 mL | 3.5051 mL |
10 mM | 0.1753 mL | 0.8763 mL | 1.7525 mL |
For optimal results, it is recommended to:
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Use high-quality DMSO as the primary solvent
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Ensure complete dissolution before use
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Prepare fresh stock solutions when possible
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Store solutions in appropriate containers that minimize evaporation and contamination
These guidelines ensure that the prepared solutions maintain their specified concentration, which is critical for quantitative analytical applications.
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